1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a thietane ring
Preparation Methods
The synthesis of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with a thietane derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparison with Similar Compounds
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-N-(thietan-3-yl)azepan-4-amine: This compound has a similar thietane ring but differs in the presence of an azepane ring instead of a pyrazole ring.
N1-(2-methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine: This compound contains a thietane ring and a diamine structure, making it structurally similar but functionally different. The uniqueness of this compound lies in its specific combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-methyl-N-(thietan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c1-10-3-6(2-8-10)9-7-4-11-5-7/h2-3,7,9H,4-5H2,1H3 |
InChI Key |
QYVPVSAIRQVHPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CSC2 |
Origin of Product |
United States |
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